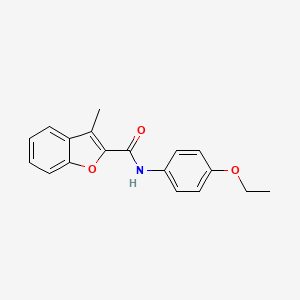

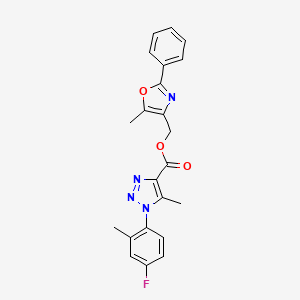

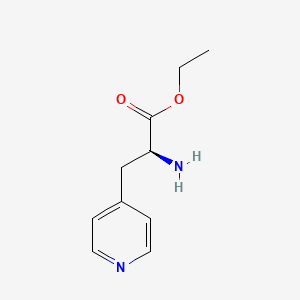

![molecular formula C13H18N2O2S B2925805 N-[2-Methyl-3-(prop-2-ynylamino)phenyl]propane-1-sulfonamide CAS No. 1436293-95-6](/img/structure/B2925805.png)

N-[2-Methyl-3-(prop-2-ynylamino)phenyl]propane-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[2-Methyl-3-(prop-2-ynylamino)phenyl]propane-1-sulfonamide” is an organic compound containing an amine and a sulfonamide group. Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . Sulfonamides are a group of compounds containing a sulfur atom, two oxygen atoms, and a nitrogen atom.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Amines, for example, can undergo a variety of reactions, including substitution and condensation .科学的研究の応用

Biocatalysis in Drug Metabolism

Biocatalysis has been applied to generate mammalian metabolites of compounds similar to "N-[2-Methyl-3-(prop-2-ynylamino)phenyl]propane-1-sulfonamide" for structural characterization. This approach uses microbial-based systems to produce metabolites in sufficient quantities for nuclear magnetic resonance spectroscopy, aiding in the identification of drug metabolites during clinical investigations (Zmijewski et al., 2006).

Organic Synthesis

The compound's structural framework has been involved in organic synthesis, including the cross-coupling reactions catalyzed by copper to synthesize secondary and tertiary sulfonamides. These reactions are crucial for creating compounds with potential pharmaceutical applications, demonstrating the utility of the sulfonamide functional group in medicinal chemistry (Han, 2010).

Surface-Active Properties

Sulfonamide derivatives have been explored for their surface-active properties, particularly in the synthesis of sulfobetaine-type zwitterionic gemini surfactants. These compounds exhibit unique physicochemical properties, including critical micelle concentration and surface tension, which are valuable in various industrial and pharmaceutical applications (Yoshimura et al., 2006).

Amidation and Imidation Reactions

The ability to functionalize alkanes through copper-catalyzed amidation and imidation reactions highlights the compound's relevance in synthetic chemistry. This process facilitates the formation of N-alkyl products from simple amides, sulfonamides, and imides, offering a pathway to diversify molecular structures (Tran et al., 2014).

特性

IUPAC Name |

N-[2-methyl-3-(prop-2-ynylamino)phenyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S/c1-4-9-14-12-7-6-8-13(11(12)3)15-18(16,17)10-5-2/h1,6-8,14-15H,5,9-10H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWRZANEVTXWHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC=CC(=C1C)NCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

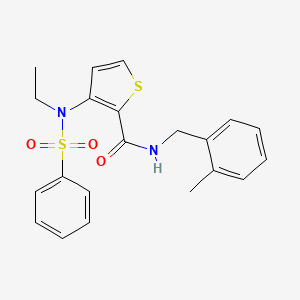

![1-(Ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane](/img/structure/B2925726.png)

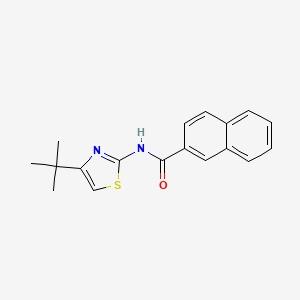

![N-(2,4-difluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2925728.png)

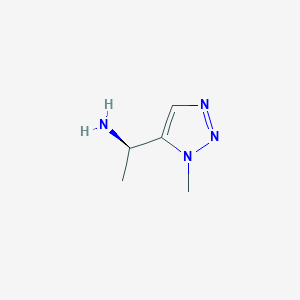

![5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole](/img/structure/B2925729.png)

![cis-Tetrahydro-1H-cyclopenta[c]thiophen-5(3H)-one](/img/structure/B2925742.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-hydroxyphenyl)diazenyl]benzoate](/img/structure/B2925744.png)